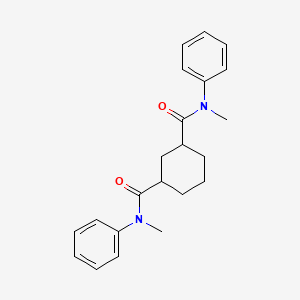![molecular formula C10H14N2O3S2 B14182891 4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid CAS No. 879325-89-0](/img/structure/B14182891.png)
4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid is an organic compound with a complex structure that includes a benzene ring substituted with a propylcarbamothioyl group and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid typically involves the introduction of the propylcarbamothioyl group onto a benzene ring that already contains a sulfonic acid group. This can be achieved through a series of steps including:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonic acid group.
Thiocarbamoylation: Introduction of the propylcarbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
化学反応の分析
Types of Reactions
4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the propylcarbamothioyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the propylcarbamothioyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Sulfanilic acid: Contains a sulfonic acid group and an amino group on the benzene ring.
Benzenesulfonic acid: The simplest aromatic sulfonic acid with a sulfonic acid group on the benzene ring.
p-Toluenesulfonic acid: Contains a methyl group and a sulfonic acid group on the benzene ring.
特性
CAS番号 |
879325-89-0 |
|---|---|
分子式 |
C10H14N2O3S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
4-(propylcarbamothioylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H14N2O3S2/c1-2-7-11-10(16)12-8-3-5-9(6-4-8)17(13,14)15/h3-6H,2,7H2,1H3,(H2,11,12,16)(H,13,14,15) |
InChIキー |
DAJBFZOCCBVORM-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)

![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
